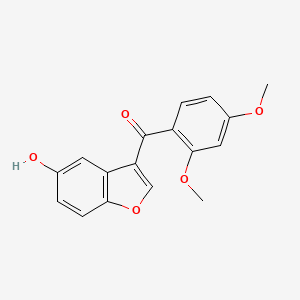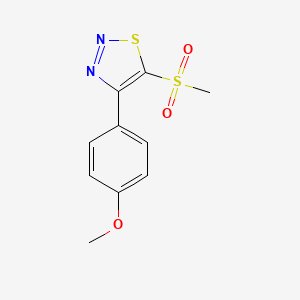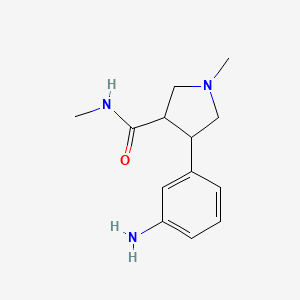
Methyl 5-(2-aminothiazol-4-yl)-2-((2-chlorobenzyl)oxy)benzoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Le Benzoate de méthyle 5-(2-aminothiazol-4-yl)-2-((2-chlorobenzyl)oxy) est un composé organique complexe qui comprend un ester benzoïque lié à un groupe aminothiazole et chlorobenzyl.
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse du Benzoate de méthyle 5-(2-aminothiazol-4-yl)-2-((2-chlorobenzyl)oxy) implique généralement des réactions organiques en plusieurs étapes. Une approche courante pourrait inclure :
Formation du cycle aminothiazole : Ceci peut être réalisé en faisant réagir un thioamide approprié avec une halocétone en conditions basiques.
Estérification : Le dérivé de l’acide benzoïque peut être estérifié en utilisant du méthanol et un catalyseur acide.
Réaction de couplage : L’aminothiazole et l’acide benzoïque estérifié peuvent être couplés en utilisant un halogénure de chlorobenzyl en présence d’une base.
Méthodes de production industrielle
Les méthodes de production industrielle impliqueraient probablement l’optimisation des voies de synthèse ci-dessus afin de maximiser le rendement et la pureté tout en minimisant les coûts et l’impact environnemental. Cela pourrait inclure l’utilisation de réacteurs à flux continu, de techniques de purification avancées et de principes de chimie verte.
Analyse Des Réactions Chimiques
Types de réactions
Oxydation : Le composé peut subir des réactions d’oxydation, en particulier au niveau du cycle aminothiazole.
Réduction : Les réactions de réduction pourraient cibler le groupe nitro s’il est présent ou d’autres fonctionnalités réductibles.
Substitution : Le groupe chlorobenzyl est sensible aux réactions de substitution nucléophile.
Réactifs et conditions courants
Oxydation : Les oxydants courants comprennent le permanganate de potassium ou le peroxyde d’hydrogène.
Réduction : Des agents réducteurs tels que l’hydrure de lithium et d’aluminium ou le borohydrure de sodium peuvent être utilisés.
Substitution : Des nucléophiles comme les amines ou les thiols peuvent être utilisés en conditions basiques.
Produits principaux
Les produits principaux de ces réactions dépendraient des conditions et des réactifs spécifiques utilisés. Par exemple, l’oxydation pourrait produire des sulfoxydes ou des sulfones, tandis que la substitution pourrait introduire divers groupes fonctionnels dans la molécule.
Applications de la recherche scientifique
Chimie : En tant qu’intermédiaire en synthèse organique pour la préparation de molécules plus complexes.
Biologie : Utilisation potentielle comme sonde biochimique ou dans le développement de nouveaux médicaments.
Médecine : Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industrie : Utilisé dans le développement de nouveaux matériaux ou comme catalyseur dans les réactions chimiques.
Applications De Recherche Scientifique
Chemistry: As an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Potential use as a biochemical probe or in the development of new drugs.
Medicine: Investigated for its potential therapeutic properties, such as antimicrobial or anticancer activity.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mécanisme D'action
Le mécanisme d’action du Benzoate de méthyle 5-(2-aminothiazol-4-yl)-2-((2-chlorobenzyl)oxy) dépendrait de son application spécifique. Dans un contexte biologique, il pourrait interagir avec des cibles moléculaires spécifiques telles que les enzymes ou les récepteurs, modulant leur activité et conduisant à un effet thérapeutique. Les voies impliquées pourraient inclure l’inhibition de l’activité enzymatique, la perturbation des processus cellulaires ou la modulation des voies de signalisation.
Comparaison Avec Des Composés Similaires
Composés similaires
- Benzoate de méthyle 5-(2-aminothiazol-4-yl)-2-((2-fluorobenzyl)oxy)
- Benzoate de méthyle 5-(2-aminothiazol-4-yl)-2-((2-bromobenzyl)oxy)
- Benzoate de méthyle 5-(2-aminothiazol-4-yl)-2-((2-iodobenzyl)oxy)
Unicité
Le Benzoate de méthyle 5-(2-aminothiazol-4-yl)-2-((2-chlorobenzyl)oxy) est unique en raison de la présence du groupe chlorobenzyl, qui peut conférer des propriétés chimiques et biologiques distinctes par rapport à ses analogues. Cette unicité pourrait se refléter dans sa réactivité, sa stabilité ou son interaction avec les cibles biologiques.
Propriétés
Formule moléculaire |
C18H15ClN2O3S |
|---|---|
Poids moléculaire |
374.8 g/mol |
Nom IUPAC |
methyl 5-(2-amino-1,3-thiazol-4-yl)-2-[(2-chlorophenyl)methoxy]benzoate |
InChI |
InChI=1S/C18H15ClN2O3S/c1-23-17(22)13-8-11(15-10-25-18(20)21-15)6-7-16(13)24-9-12-4-2-3-5-14(12)19/h2-8,10H,9H2,1H3,(H2,20,21) |
Clé InChI |
RJXRBEUJDIJIHM-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)C1=C(C=CC(=C1)C2=CSC(=N2)N)OCC3=CC=CC=C3Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![tert-Butyl n-[3-(1h-1,2,3,4-tetrazol-5-yl)cyclobutyl]carbamate](/img/structure/B11786561.png)
![5-Ethyl-2-(3-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B11786567.png)



![2-Chloro-9-(tetrahydro-2H-pyran-4-yl)-8,9-dihydro-5H-pyrimido[4,5-b][1,4]diazepin-6(7H)-one](/img/structure/B11786590.png)
![2-(4-Methoxyphenyl)-7,8-dihydro-3H-pyrano[4,3-D]pyrimidin-4(5H)-one](/img/structure/B11786597.png)


![3-(2-Methoxyethyl)-2-methyl-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-4(3H)-one](/img/structure/B11786610.png)

![6-(2,4-Dichlorophenyl)-3-(piperidin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B11786621.png)
